2,3-Difluoro-6-(trifluoromethyl)benzonitrile

Catalog No.
S784105
CAS No.
186517-05-5
M.F
C8H2F5N
M. Wt
207.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-6-(trifluoromethyl)benzonitrile

Obtaining high-purity OLED emitters often suffers from low conversion with less-fluorinated benzonitriles. 2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5) provides a superior electrophilic site for SNAr and Buchwald-Hartwig couplings:

  • Higher yields with hindered nucleophiles (e.g., dicarbazole derivatives).
  • Cleaner reactions, reduced purification costs.
  • Deep HOMO/LUMO for efficient TADF.
  • Thermally stable intermediates for vacuum deposition.

In stock; alternative benzonitriles are not drop-in replacements.

CAS Number

186517-05-5

Product Name

2,3-Difluoro-6-(trifluoromethyl)benzonitrile

IUPAC Name

2,3-difluoro-6-(trifluoromethyl)benzonitrile

Molecular Formula

C8H2F5N

Molecular Weight

207.1 g/mol

InChI

InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H

InChI Key

QODCSKFZMRDUMK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)F

The exact mass of the compound 2,3-Difluoro-6-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,3-Difluoro-6-(trifluoromethyl)benzonitrile, 2,3-Difluoro-6-trifluoromethylbenzonitrile, Benzonitrile, 2,3-difluoro-6-(trifluoromethyl)-

Purity

≥97%

Package Size

1 g, 5 g

2,3-Difluoro-6-(trifluoromethyl)benzonitrile is a highly electron-deficient aromatic building block designed for use as a precursor in advanced functional materials. Its specific trifluoromethyl and vicinal difluoro substitution pattern provides a distinct combination of reactivity and electronic properties essential for synthesizing high-performance components for organic light-emitting diodes (OLEDs), particularly those employing thermally activated delayed fluorescence (TADF). [1] The strategic placement of these fluorine-containing groups is critical for tuning the energy levels (HOMO/LUMO), enhancing thermal stability, and influencing the synthetic accessibility of final target molecules, setting it apart from other benzonitrile derivatives. [2]

Research Fit

Patent intermediateDefined in WO2025/079195 for pyridazinone insecticide synthesis
Regiospecificity2,3-difluoro-6-trifluoromethyl substitution essential for patent route
Procurement contextExact regioisomer sourcing supports patent-aligned R&D

Substituting 2,3-Difluoro-6-(trifluoromethyl)benzonitrile with simpler analogs, such as those lacking the 3-fluoro group or the trifluoromethyl moiety, is a high-risk procurement decision. The specific 2,3-difluoro arrangement creates a unique electrophilic site that directs subsequent reactions, like nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig couplings, leading to higher conversion rates and cleaner product profiles compared to less-fluorinated alternatives. [1] This distinct reactivity profile means that alternative benzonitriles are not drop-in replacements; using them would necessitate significant re-optimization of reaction conditions and likely result in lower yields and increased purification costs. Furthermore, the combined electron-withdrawing strength of the three fluorine-containing groups is essential for achieving the deep HOMO/LUMO levels required for state-of-the-art TADF emitters, a property that cannot be replicated by simpler isomers or analogs. [2]

Mismatch Risk

Target Compound
Alternate Analog
Substitution Risk
2,3-Difluoro-6-(trifluoromethyl)benzonitrile
2,4-Difluoro-3-(trifluoromethyl)benzonitrile or mono-fluoro analogs
Regiochemistry mismatch may prevent patent-route compatibility
Difluoro intermediate
2,3-Dichloro-6-(trifluoromethyl)benzonitrile (CAS 186517-08-8)
Reported lower nitration yield and altered lipophilicity may impact process efficiency and purification

Precursor Suitability: Superior Reaction Yield in C-N Coupling for TADF Emitter Synthesis

In the synthesis of advanced D-A-D (Donor-Acceptor-Donor) type TADF emitter precursors, 2,3-Difluoro-6-(trifluoromethyl)benzonitrile demonstrates significantly higher reactivity and conversion. In a palladium-catalyzed Buchwald-Hartwig amination with 3,3'-bicarbazole, the target compound achieved a reaction yield of 85%. [1] A comparable C-N coupling reaction using the close analog 2-Fluoro-6-(trifluoromethyl)benzonitrile with 9H-carbazole under similar conditions resulted in a significantly lower yield of 61%. [2] This ~24 percentage point difference in yield represents a substantial improvement in material efficiency and a reduction in downstream purification burdens.

Evidence DimensionReaction Yield in C-N Coupling
Target Compound Data85%
Comparator Or Baseline2-Fluoro-6-(trifluoromethyl)benzonitrile: 61%
Quantified Difference1.39x higher yield
ConditionsPalladium-catalyzed C-N coupling (Buchwald-Hartwig type) to form a precursor for a TADF emitter.

A higher yield directly translates to lower precursor costs per batch, reduced waste, and simplified purification, making it a more economical choice for scaled-up synthesis.

Patent claim specificity
Head-to-head
Explicitly claimed as intermediate in WO2025/079195; comparators not claimed
Supports patent-directed procurement
Review patent scope for route requirements

Processability: Enhanced Thermal Stability for Vacuum Deposition

The thermal stability of the final active material is critical for manufacturability, particularly for vacuum deposition processes used in OLED fabrication. Materials derived from highly fluorinated benzonitrile cores exhibit superior thermal properties. For example, a TADF emitter (SimCP-TXO-TPA) incorporating a trifluoromethyl-difluorobenzonitrile acceptor core shows a high decomposition temperature (Td, 5% weight loss) of 442 °C. [1] In comparison, a high-performance emitter (DMAC-TRZ) based on a less substituted triazine acceptor, a common alternative, has a lower Td of 353 °C. [2] The enhanced stability associated with the dense fluorine substitution of the target precursor allows for a wider processing window during device fabrication and suggests greater long-term operational stability.

Evidence DimensionDecomposition Temperature (Td at 5% loss)
Target Compound Data442 °C (for a derived TADF emitter)
Comparator Or Baseline353 °C (for a TADF emitter with a common non-benzonitrile acceptor)
Quantified Difference+89 °C
ConditionsThermogravimetric Analysis (TGA) of final TADF emitter materials.

Higher thermal stability prevents material degradation during the critical vacuum sublimation/deposition step in OLED manufacturing, leading to higher device yield, better reproducibility, and potentially longer device lifetime.

Nitration yield comparison
Head-to-head
83% (difluoro) vs. 74% (dichloro) isolated yield
May support process efficiency review
Data from US 2009/0286760 A1; verify scale and conditions

Application Performance: Enables State-of-the-Art External Quantum Efficiency (EQE) in Blue TADF-OLEDs

The ultimate value of a precursor is measured by the performance of the final device. An emitter ('Compound 1') synthesized directly from 2,3-Difluoro-6-(trifluoromethyl)benzonitrile was used to fabricate a sky-blue OLED that achieved a maximum external quantum efficiency (EQEmax) of 24.8%. [1] This level of performance is at the forefront of the field. For comparison, a highly cited and efficient blue TADF emitter, ACRSA, which is based on a non-fluorinated benzonitrile (acridine-benzonitrile) acceptor, achieved an EQEmax of 19.5% in a comparable device architecture. [2] The superior efficiency enabled by the target precursor is attributed to the optimized electronic structure imparted by the specific fluorine substitution pattern.

Evidence DimensionMaximum External Quantum Efficiency (EQEmax)
Target Compound Data24.8% (for device using emitter derived from target compound)
Comparator Or Baseline19.5% (for device using emitter derived from a non-fluorinated benzonitrile analog)
Quantified Difference~5.3 percentage points higher EQE
ConditionsVapor-deposited organic light-emitting diode (OLED) device performance.

Higher EQE directly results in better energy efficiency (more light out for the same electrical current in), which is a primary driver for selecting materials for next-generation displays and solid-state lighting.

Physicochemical differentiation
Context-dependent
LogP 2.15 vs. ~3.1 (dichloro); BP 191.1°C vs. ~175°C (mono-fluoro)
Distinct purification and analytical marker context
Predicted LogP; experimental BP from supplier data

Core Building Block for High-Yield Synthesis of D-A-D TADF Emitters

This compound is the right choice when the synthetic route involves C-N bond formation with sterically hindered or complex nucleophiles, such as dicarbazole derivatives. The enhanced reactivity of the 2,3-difluoro pattern leads to higher yields, justifying its selection in process development and scale-up campaigns where material efficiency is paramount. [1]

Precursor for Thermally Stable Emitters in Industrial OLED Manufacturing

For applications requiring high-temperature vacuum deposition, precursors that lead to thermally robust final materials are essential. This compound is specified when the target emitter must withstand demanding processing conditions without degradation, ensuring high manufacturing yields and device-to-device reproducibility. [2]

Development of Next-Generation, High-Efficiency Blue and Sky-Blue OLEDs

In research and development focused on pushing the boundaries of OLED performance, this precursor is selected to create emitters with state-of-the-art external quantum efficiencies. Its unique electronic signature is critical for achieving the high-energy emission and efficient exciton harvesting needed for next-generation displays and lighting. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyridazinone insecticide synthesis (per WO2025/079195)
Patent-claimed regioisomer
Regiochemical integrity and patent alignment
Nitration process development
Difluoro intermediate
Reported yield for process economy review
Fluorinated heterocycle library synthesis
Electron-deficient aromatic nitrile
Cyano group reactivity scope
Analytical reference standard
Defined boiling point and LogP
Chromatographic retention time consistency

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3-difluoro-6-(trifluoromethyl)benzonitrile

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